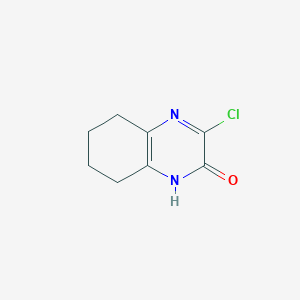![molecular formula C30H36ClN7O2 B2543745 N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride](/img/structure/B2543745.png)
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HS-10296 hydrochloride, also known as almonertinib hydrochloride, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is designed to target both epidermal growth factor receptor-sensitizing mutations and T790M resistance mutations. This compound is primarily used in the treatment of non-small cell lung cancer .
Preparation Methods
The synthesis of HS-10296 hydrochloride involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include large-scale synthesis in reactors, followed by purification processes such as crystallization and chromatography .
Chemical Reactions Analysis
HS-10296 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
HS-10296 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of third-generation epidermal growth factor receptor tyrosine kinase inhibitors.
Biology: It is used to investigate the molecular mechanisms of epidermal growth factor receptor signaling and resistance mutations.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating non-small cell lung cancer.
Industry: It is used in the development of new therapeutic agents targeting epidermal growth factor receptor mutations .
Mechanism of Action
HS-10296 hydrochloride exerts its effects by irreversibly binding to the epidermal growth factor receptor tyrosine kinase domain. This binding inhibits the phosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound specifically targets both epidermal growth factor receptor-sensitizing mutations and T790M resistance mutations, making it effective against non-small cell lung cancer .
Comparison with Similar Compounds
HS-10296 hydrochloride is unique among third-generation epidermal growth factor receptor tyrosine kinase inhibitors due to its high selectivity and potency against both epidermal growth factor receptor-sensitizing and T790M resistance mutations. Similar compounds include:
Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor with similar targets but different pharmacokinetic properties.
Rociletinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor that also targets T790M resistance mutations but has a different chemical structure.
Nazartinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor with a broader spectrum of activity against various epidermal growth factor receptor mutations .
Properties
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2.ClH/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26;/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXBWKDZKQGJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
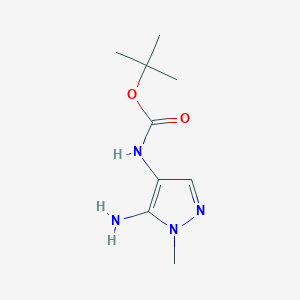
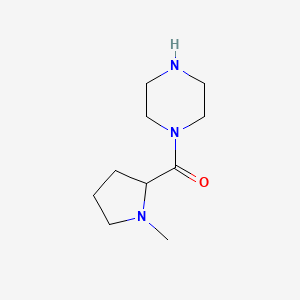
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)
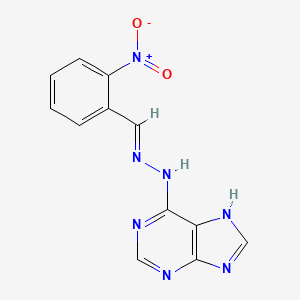
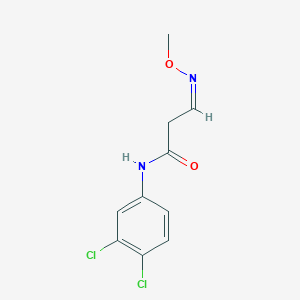
![3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B2543675.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2543677.png)
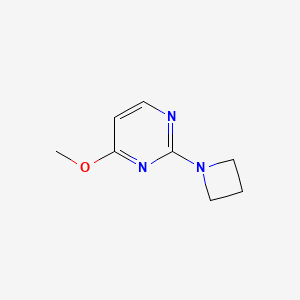
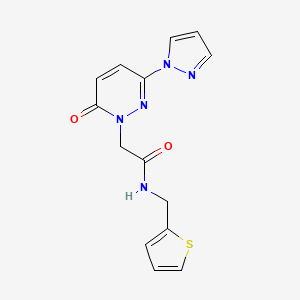
![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)
![4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2543681.png)
![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)
